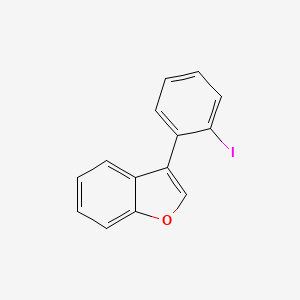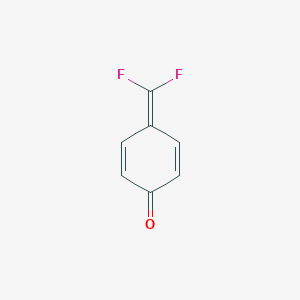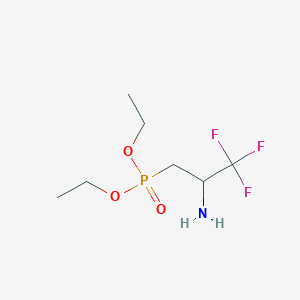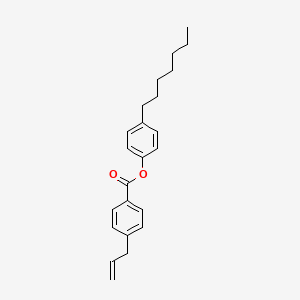
4-Heptylphenyl 4-(prop-2-EN-1-YL)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Heptylphenyl 4-(prop-2-EN-1-YL)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a heptyl group attached to a phenyl ring, which is further connected to a benzoate moiety through a prop-2-en-1-yl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Heptylphenyl 4-(prop-2-EN-1-YL)benzoate typically involves the esterification of 4-Heptylphenol with 4-(prop-2-EN-1-YL)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Heptylphenyl 4-(prop-2-EN-1-YL)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of 4-Heptylbenzoic acid or 4-Heptylbenzophenone.
Reduction: Formation of 4-Heptylphenyl 4-(prop-2-EN-1-YL)benzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
4-Heptylphenyl 4-(prop-2-EN-1-YL)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 4-Heptylphenyl 4-(prop-2-EN-1-YL)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in metabolic processes, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-(prop-2-yn-1-yl)benzoate: Similar in structure but with a methyl group instead of a heptyl group.
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Contains a prop-2-yn-1-yloxy group instead of a prop-2-EN-1-YL group.
4-(prop-2-en-1-yl)phenol: Lacks the benzoate moiety.
Uniqueness
4-Heptylphenyl 4-(prop-2-EN-1-YL)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its heptyl chain imparts hydrophobic characteristics, while the ester linkage and phenyl ring contribute to its reactivity and potential biological activity.
Eigenschaften
CAS-Nummer |
189949-63-1 |
|---|---|
Molekularformel |
C23H28O2 |
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
(4-heptylphenyl) 4-prop-2-enylbenzoate |
InChI |
InChI=1S/C23H28O2/c1-3-5-6-7-8-10-20-13-17-22(18-14-20)25-23(24)21-15-11-19(9-4-2)12-16-21/h4,11-18H,2-3,5-10H2,1H3 |
InChI-Schlüssel |
MLIJVPDGFIZAFI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


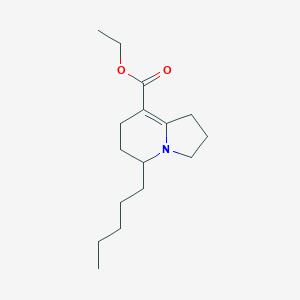

![(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B14253366.png)



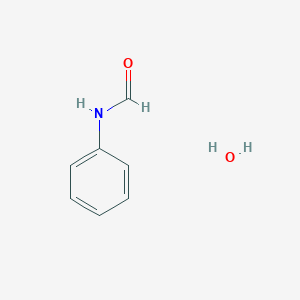
acetic acid](/img/structure/B14253421.png)
![2-Chloro-2H,4H-naphtho[1,2-D][1,3,2]dioxaphosphinin-4-one](/img/structure/B14253428.png)
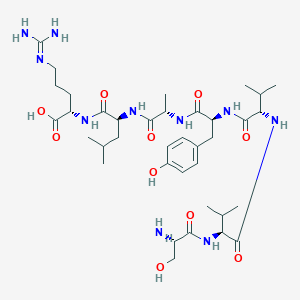
![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-6-methylphenol](/img/structure/B14253448.png)
